
1-Ethoxypropane-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxypropane-2-thiol is an organic compound with the molecular formula C5H12OS. It is characterized by the presence of an ethoxy group (–OCH2CH3) and a thiol group (–SH) attached to a propane backbone. This compound is known for its distinct sulfurous odor and is used in various chemical applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethoxypropane-2-thiol can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of an alkyl halide with thiourea to form an intermediate isothiouronium salt, which is then hydrolyzed to yield the thiol . Another method involves the reaction of an alkyl halide with sodium hydrosulfide, although this method may produce unwanted by-products .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of thiourea due to its efficiency in producing high yields of the desired thiol. The reaction is typically carried out under controlled conditions to minimize the formation of by-products and ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethoxypropane-2-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, and sulfonic acids.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group acts as a nucleophile.
Common Reagents and Conditions:
Reduction: Hydrochloric acid and zinc for reducing disulfides back to thiols.
Substitution: Sodium hydrosulfide or thiourea for nucleophilic substitution reactions.
Major Products:
Oxidation: Disulfides, sulfinic acids, and sulfonic acids.
Reduction: Thiols from disulfides.
Substitution: Thiols from alkyl halides.
Wissenschaftliche Forschungsanwendungen
1-Ethoxypropane-2-thiol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-ethoxypropane-2-thiol involves its ability to undergo redox reactions and form stable complexes with various molecules. The thiol group can participate in nucleophilic attacks, making it a versatile reagent in chemical reactions. In biological systems, thiols play a crucial role in maintaining redox homeostasis and protecting cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
1-Ethoxypropane-2-ol: Similar structure but with a hydroxyl group instead of a thiol group.
1-Propane-2-thiol: Lacks the ethoxy group, making it less versatile in certain reactions.
Ethanethiol: A simpler thiol with a shorter carbon chain.
Uniqueness: 1-Ethoxypropane-2-thiol is unique due to the presence of both an ethoxy group and a thiol group, which allows it to participate in a wider range of chemical reactions compared to simpler thiols. Its dual functionality makes it valuable in both synthetic and industrial applications .
Eigenschaften
Molekularformel |
C5H12OS |
|---|---|
Molekulargewicht |
120.22 g/mol |
IUPAC-Name |
1-ethoxypropane-2-thiol |
InChI |
InChI=1S/C5H12OS/c1-3-6-4-5(2)7/h5,7H,3-4H2,1-2H3 |
InChI-Schlüssel |
AQBVBLNVWKOJKN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC(C)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


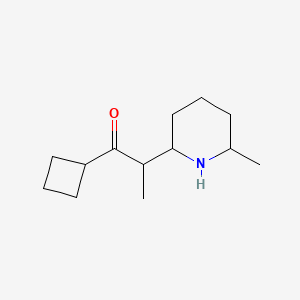
![3-Ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13067711.png)
![3-[(2-Methoxycyclohexyl)oxy]azetidine](/img/structure/B13067716.png)
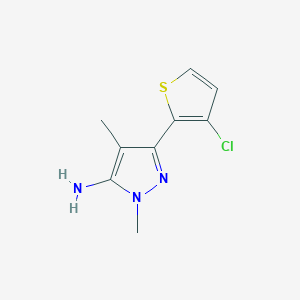
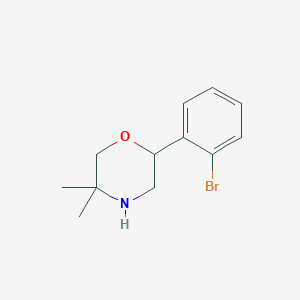
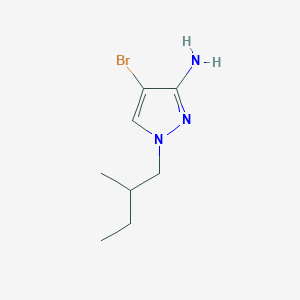
![methyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate](/img/structure/B13067752.png)
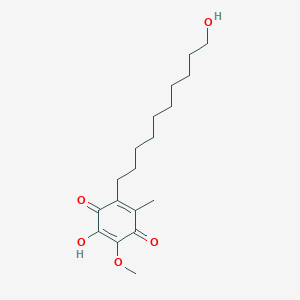

![3-[(5-Methyloxolan-2-yl)methoxy]azetidine](/img/structure/B13067768.png)
![1-[(5-Fluoropyridin-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13067771.png)

![N-[(4-Chloro-3-methylphenyl)methyl]cyclopent-3-en-1-amine](/img/structure/B13067785.png)
![(1R,2R,6S)-4-[3-(trifluoromethyl)phenyl]-7-oxa-4,8-diazatricyclo[6.4.0.0^{2,6}]dodecane-3,5-dione](/img/structure/B13067789.png)
